[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the biphenyl structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific electronic and steric properties .
Biology and Medicine
The compound’s trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable component in drug design. It is used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is utilized in the production of advanced materials with improved thermal and chemical stability. These materials are used in electronics, coatings, and other high-performance applications .
Wirkmechanismus
The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can alter various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bis(trifluoromethyl)benzidine
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- Trifluoromethylated biphenyl derivatives
Uniqueness
Compared to similar compounds, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol offers unique advantages due to its specific functional groups. The presence of both a trifluoromethyl and a methanol group provides distinct chemical reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
885966-08-5 |
---|---|
Molekularformel |
C14H11F3O |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
[3-[2-(trifluoromethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8,18H,9H2 |
InChI-Schlüssel |
KNOZWVVKUYTQCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.